Azido-PEG8-NHS ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

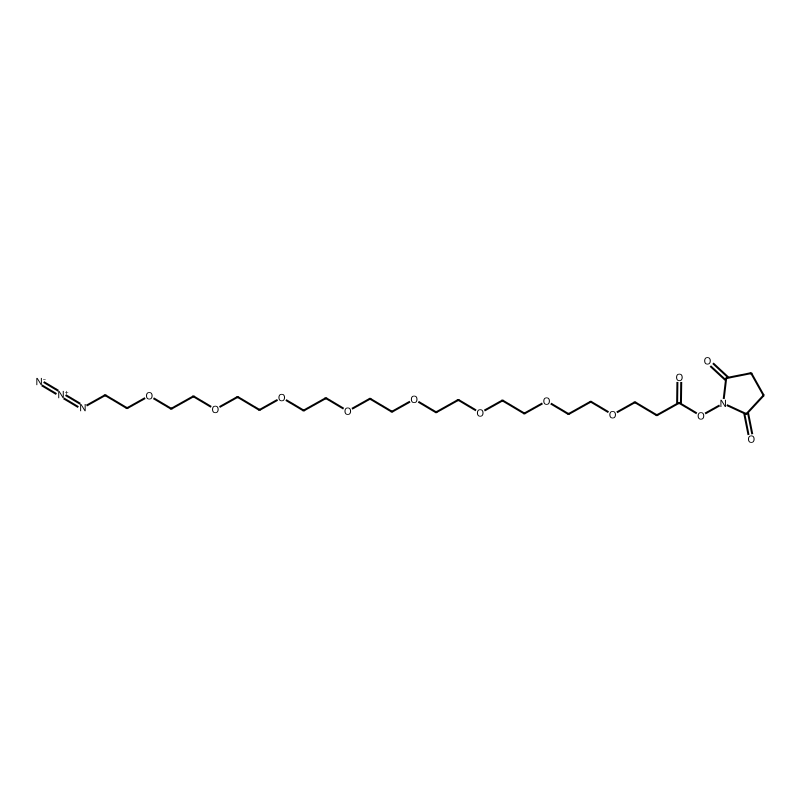

Azido-PEG8-NHS ester is a specialized chemical compound characterized by an azide group and an N-hydroxysuccinimide (NHS) ester. With a molecular formula of C23H40N4O12 and a molecular weight of approximately 564.6 g/mol, this compound is designed to enhance solubility in aqueous environments due to its polyethylene glycol (PEG) backbone. The azide group facilitates "Click Chemistry," allowing for selective reactions with alkyne-containing molecules, while the NHS ester enables efficient labeling of primary amines in biomolecules such as proteins and oligonucleotides .

Azido-PEG8-NHS ester primarily participates in two significant types of reactions:

- Click Chemistry: The azide group can react with alkyne groups through a cycloaddition reaction, forming a stable triazole linkage. This reaction can occur under mild conditions, making it suitable for bioconjugation applications .

- Amine Labeling: The NHS ester reacts with primary amines (-NH2) to form stable amide bonds. This property is exploited extensively in labeling proteins and other biomolecules .

Azido-PEG8-NHS ester is recognized for its utility in biological applications, particularly in drug delivery and imaging. Its ability to facilitate site-specific labeling and bioconjugation allows researchers to create targeted therapies and diagnostic agents. The PEG spacer enhances the solubility and biocompatibility of the conjugates formed, which is crucial for therapeutic efficacy and reduced immunogenicity .

The synthesis of Azido-PEG8-NHS ester typically involves the following steps:

- Preparation of PEG Backbone: The starting material is often a PEG derivative that can be modified to introduce azide and NHS functionalities.

- Introduction of Azide Group: This can be achieved through nucleophilic substitution or other organic synthesis techniques to attach the azide moiety to the PEG backbone.

- Formation of NHS Ester: The NHS group is introduced by reacting the hydroxyl groups on the PEG with N-hydroxysuccinimide in the presence of a coupling agent, typically using carbodiimide chemistry .

Azido-PEG8-NHS ester has diverse applications in various fields:

- Bioconjugation: Used for attaching biomolecules to surfaces or other molecules, facilitating targeted drug delivery systems.

- Diagnostics: Employed in imaging agents that require specific labeling of proteins or nucleic acids.

- Vaccine Development: Utilized in conjugating antigens to carriers for enhanced immune response.

- Material Science: Applied in modifying surfaces for biomedical devices .

Several compounds share structural similarities with Azido-PEG8-NHS ester, each possessing unique properties:

| Compound Name | Functional Groups | Unique Features |

|---|---|---|

| Azido-PEG8-Amine | Azide, Amine | Offers dual reactivity with both azides and amines |

| Methoxy-PEG | Methoxy | Enhances solubility but lacks reactive groups |

| Maleimide-PEG | Maleimide | Reacts specifically with thiols |

| Carboxylic Acid-PEG | Carboxylic Acid | Useful for coupling via EDC chemistry |

| Biotin-PEG | Biotin | Enables affinity purification via streptavidin |

Azido-PEG8-NHS ester stands out due to its combination of azide and NHS functionalities, enabling versatile applications in bioconjugation while maintaining enhanced solubility through its PEG backbone .

Scalable Synthetic Routes for Azido-PEG8-NHS Ester Production

The production of Azido-PEG8-NHS ester involves sophisticated multi-step synthetic methodologies that have been optimized for scalable manufacturing processes [7]. The compound, with the molecular formula C23H40N4O12 and molecular weight of 564.58 g/mol, represents a heterobifunctional polyethylene glycol derivative containing both azide and N-hydroxysuccinimide ester functionalities [1] [4].

The core synthesis strategy follows a multi-step approach centered on polyethylene glycol backbone modification . The general pathway includes three primary stages: polyethylene glycol backbone preparation, azide functionalization, and N-hydroxysuccinimide ester activation . Initial polyethylene glycol backbone preparation involves ethylene oxide polymerization to generate an octameric polyethylene glycol chain with terminal hydroxyl groups .

The azide functionalization step converts one hydroxyl terminus to an azide group through nucleophilic substitution using sodium azide in polar aprotic solvents such as dimethylformamide . Optimal reaction conditions for azidation include temperatures of 60°C maintained for 24 hours, yielding conversion rates of 85-90% . The opposing hydroxyl group undergoes activation by reaction with N-hydroxysuccinimide and a carbodiimide crosslinker such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide to form the N-hydroxysuccinimide ester .

Table 1: Optimized Reaction Conditions for Azido-PEG8-NHS Ester Synthesis

| Synthetic Step | Reagents | Solvent System | Temperature | Duration | Yield Range |

|---|---|---|---|---|---|

| Azidation | Sodium azide, Dimethylformamide | Dimethylformamide | 60°C | 24 hours | 85-90% |

| N-hydroxysuccinimide Activation | N-hydroxysuccinimide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide | Dichloromethane | 0-4°C | 4 hours | 75-80% |

Industrial-scale production protocols incorporate several modifications to enhance efficiency and ensure consistent quality . Continuous flow reactors are employed for both azidation and N-hydroxysuccinimide activation steps to enhance mixing and reduce reaction times . In-line purification systems utilizing liquid-liquid extraction and size-exclusion chromatography effectively remove unreacted sodium azide and carbodiimide byproducts .

The scalability challenges associated with large-batch synthesis have been addressed through specific engineering solutions . Exothermic N-hydroxysuccinimide activation reactions require jacketed reactors with coolant circulation to prevent thermal degradation of the N-hydroxysuccinimide ester functionality . Automated dosing systems minimize exposure risks associated with sodium azide handling during the azidation process .

Quality control metrics for industrial production include polyethylene glycol length verification through Matrix-Assisted Laser Desorption/Ionization Time-of-Flight mass spectrometry confirming polyethylene glycol octamer uniformity with mass-to-charge ratios of 564.4 ± 2 Daltons . Functional group analysis employs Fourier-Transform Infrared spectroscopy to detect characteristic azide stretching at 2100 cm⁻¹ and N-hydroxysuccinimide ester carbonyl stretching at 1730 cm⁻¹ .

The pH-dependent formation characteristics of polyethyleneglycol-N-hydroxysuccinimide esters demonstrate significant reactivity variations across different pH ranges [12]. Reaction velocities show strong pH dependence, with reactions at pH 7.4 advancing gradually and reaching steady state within 2 hours, while reactions at pH 9.0 proceed rapidly and achieve steady state within 10 minutes [12]. The hydrolysis half-life of polyethyleneglycol-N-hydroxysuccinimide esters exceeds 120 minutes at pH 7.4 but decreases below 9 minutes at pH 9.0 [12].

NMR and Mass Spectrometric Analysis of Molecular Architecture

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of Azido-PEG8-NHS ester through detailed analysis of proton and carbon environments [24]. Proton Nuclear Magnetic Resonance analysis reveals characteristic signal patterns that confirm the successful incorporation of both azide and N-hydroxysuccinimide ester functionalities within the polyethylene glycol framework [24].

The N-hydroxysuccinimide ring protons appear as a broad singlet at approximately 2.84 parts per million, representing the four equivalent methylene protons of the succinimidyl functionality [24]. The polyethylene glycol chain generates the predominant signal cluster between 3.39-3.91 parts per million, corresponding to the repetitive -OCH2CH2- units characteristic of the octameric polyethylene glycol spacer [24]. Terminal methoxy groups, when present, exhibit signals around 3.38 parts per million as sharp singlets [24].

The azide-bearing terminus produces distinctive chemical shift patterns, with the azidoethyl protons appearing as triplets in the 3.6-3.8 parts per million range [26]. The connecting ethylene bridge protons between the azide group and the first polyethylene glycol unit typically resonate around 4.2-4.4 parts per million [24]. The N-hydroxysuccinimide ester linkage generates characteristic signals for the -CH2-O-CO- protons at approximately 4.28-4.37 parts per million [24].

Mass spectrometric analysis employs multiple ionization techniques to comprehensively characterize the molecular architecture of Azido-PEG8-NHS ester [22]. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight mass spectrometry provides accurate molecular weight determination, with the parent molecular ion appearing at mass-to-charge ratio 564.264 [1]. Electrospray ionization mass spectrometry enables detailed fragmentation analysis through tandem mass spectrometry experiments [22].

Table 2: Characteristic Mass Spectrometric Fragmentation Patterns

| Fragment Type | Mass-to-Charge Ratio | Structural Assignment | Relative Intensity |

|---|---|---|---|

| Molecular Ion [M+H]⁺ | 565.27 | Complete molecule | 100% |

| Azide Loss [M-N3]⁺ | 523.24 | Loss of azide group | 45-60% |

| N-hydroxysuccinimide Loss [M-NHS]⁺ | 450.19 | Loss of N-hydroxysuccinimide | 30-45% |

| Polyethylene glycol Fragment | 220.12 | Central polyethylene glycol segment | 25-35% |

Collision-induced dissociation experiments reveal predictable fragmentation pathways that facilitate structural confirmation [25]. The azide functional group readily undergoes neutral loss of 42 mass units corresponding to N3, generating fragment ions at mass-to-charge ratio 523.24 [25]. The N-hydroxysuccinimide ester functionality shows characteristic loss of 115 mass units corresponding to the complete N-hydroxysuccinimide group, producing fragments at mass-to-charge ratio 450.19 [25].

The polyethylene glycol backbone exhibits systematic fragmentation patterns involving sequential loss of ethylene oxide units, each corresponding to 44 mass units [22]. These fragmentation patterns provide definitive confirmation of the octameric polyethylene glycol chain length and enable differentiation from other polyethylene glycol homologs [22]. Enhanced in-source fragmentation techniques produce consistent fragment ion patterns that facilitate automated identification and quality assessment [25].

Purity Assessment via Reverse-Phase HPLC and SEC Methodologies

Reverse-phase High-Performance Liquid Chromatography represents the primary analytical method for purity assessment of Azido-PEG8-NHS ester, utilizing specialized column chemistries optimized for polyethylene glycol analysis [14]. The absence of strong chromophores in polyethylene glycol structures necessitates the use of alternative detection methods, with charged aerosol detection and evaporative light scattering detection providing superior sensitivity compared to conventional ultraviolet detection [14].

Optimal chromatographic conditions employ C18 or C8 stationary phases with gradient elution systems incorporating volatile buffer components [23]. Mobile phase compositions typically utilize ammonium acetate buffers at pH 6.7 with acetonitrile gradients ranging from 5% to 95% over 30-minute analysis periods [23]. The gradient profile enables effective separation of Azido-PEG8-NHS ester from synthetic impurities, unreacted starting materials, and hydrolysis products [23].

Table 3: Optimized Reverse-Phase HPLC Conditions for Purity Analysis

| Parameter | Specification | Purpose |

|---|---|---|

| Column | C8, 4.6 × 150 mm, 3.5 μm | Optimal retention for polyethylene glycol derivatives |

| Mobile Phase A | 10 mM Ammonium acetate, pH 6.7 | Volatile buffer system compatible with mass spectrometry |

| Mobile Phase B | Acetonitrile | Organic modifier for gradient elution |

| Flow Rate | 1.0 mL/min | Optimal separation efficiency |

| Detection | Charged Aerosol Detection | Enhanced sensitivity for non-chromophoric compounds |

| Injection Volume | 10 μL | Adequate sensitivity without column overload |

The charged aerosol detection system provides universal response for non-volatile compounds, enabling accurate quantification of Azido-PEG8-NHS ester and related impurities [14]. Typical purity specifications for pharmaceutical-grade material require minimum purity levels of 95%, with individual impurities not exceeding 2% [14]. Common impurities include unreacted polyethylene glycol starting material, partially activated intermediates, and N-hydroxysuccinimide hydrolysis products [21].

Size Exclusion Chromatography serves as a complementary analytical technique for molecular weight distribution analysis and assessment of aggregation or degradation products [15]. The separation mechanism relies on differential permeation of molecules through porous chromatographic media, with larger molecules eluting earlier than smaller species [15]. This technique proves particularly valuable for detecting polyethylene glycol chain length variations and identifying higher molecular weight impurities [15].

Size Exclusion Chromatography analysis typically employs aqueous mobile phases containing volatile salts such as ammonium acetate to maintain compatibility with downstream mass spectrometric detection [15]. Column selection focuses on materials with appropriate pore size distributions to achieve optimal resolution for the molecular weight range of interest [15]. For Azido-PEG8-NHS ester analysis, columns with exclusion limits between 1,000-10,000 Daltons provide suitable separation characteristics [20].

The two-dimensional liquid chromatography approach combines Size Exclusion Chromatography and reverse-phase separation to achieve comprehensive purity assessment [20] [23]. The first dimension employs Size Exclusion Chromatography to fractionate samples based on molecular size, with selected fractions transferred to reverse-phase columns for detailed compositional analysis [20]. This methodology enables simultaneous characterization of molecular weight distribution and chemical purity in a single analytical run [23].

Table 4: Size Exclusion Chromatography Parameters for Molecular Weight Analysis

| Parameter | Specification | Analytical Purpose |

|---|---|---|

| Column | Polyethylene glycol-based resin, 7.8 × 300 mm | Optimal separation for polyethylene glycol derivatives |

| Mobile Phase | 10 mM Ammonium acetate with 5% acetonitrile | Maintains protein stability and detector compatibility |

| Flow Rate | 0.5 mL/min | Enhanced resolution for molecular weight determination |

| Detection | Evaporative Light Scattering Detection | Universal detection for molecular weight analysis |

| Calibration Standards | Polyethylene glycol standards 200-2000 Da | Accurate molecular weight determination |

Quality control protocols for Azido-PEG8-NHS ester require systematic evaluation of both chemical purity and molecular weight distribution [14]. Acceptance criteria typically specify minimum purity levels of 98% by reverse-phase High-Performance Liquid Chromatography with individual impurities below 1% [13]. Size Exclusion Chromatography analysis should demonstrate molecular weight consistency within ±5% of theoretical values with polydispersity indices below 1.1 [15].

N-Hydroxysuccinimide ester chemistry represents one of the most widely utilized bioconjugation strategies for covalently linking biomolecules through primary amine groups [1] [2]. The Azido-PEG8-NHS ester exemplifies this approach, featuring an activated succinimidyl ester that selectively targets primary amines under physiological conditions to form stable amide bonds [3] [4].

Kinetic Mechanisms and Reaction Profiling

The aminolysis reaction proceeds through a nucleophilic attack by deprotonated primary amines on the carbonyl carbon of the NHS ester, resulting in tetrahedral intermediate formation followed by N-hydroxysuccinimide elimination [1] [5]. Critical kinetic parameters demonstrate that optimal reaction conditions occur at pH 8.3-8.5, where the balance between amine deprotonation and NHS ester stability is maximized [6] [2]. Under these conditions, reaction completion typically occurs within 60-120 minutes at room temperature, with conversion efficiencies reaching 85-95% [6] [7].

A significant challenge in NHS ester bioconjugation involves the competition between desired aminolysis and unwanted hydrolysis reactions [7] [8]. Kinetic studies reveal that the hydrolysis rate constant (kh) exceeds the aminolysis rate constant (ka) by more than three orders of magnitude under physiological conditions [7] [8]. This finding has profound implications for protein immobilization applications, particularly at low protein concentrations where hydrolysis predominates over covalent coupling [7].

Selectivity Profiles and Amine Reactivity

The selectivity profile of NHS esters demonstrates preferential reactivity toward primary amines over secondary amines, with the N-terminal α-amino group (pKa ≈ 8) exhibiting enhanced reactivity compared to lysine ε-amino groups (pKa ≈ 10) [2] [9]. This differential reactivity enables site-selective modifications under carefully controlled pH conditions, with N-terminal selectivity achievable at pH 6.3 [10] [11].

Systematic structure-reactivity studies demonstrate that amine basicity correlates directly with NHS ester reactivity, with primary aliphatic amines showing superior reactivity compared to aromatic amines [5]. The reaction follows second-order kinetics, with rate constants varying by up to four orders of magnitude depending on amine structure and reaction conditions [5] [12].

Buffer System Compatibility and Optimization

Buffer selection critically influences NHS ester reaction efficiency, with phosphate and HEPES buffers providing optimal compatibility [2] [13]. Tris and glycine buffers must be avoided due to their competing amine functionalities that consume NHS ester reagents [2] [13]. The incorporation of organic co-solvents such as dimethyl sulfoxide or dimethylformamide enhances reagent solubility while maintaining biocompatibility for aqueous bioconjugation applications [10] [6].

Copper-Catalyzed Azide-Alkyne Cycloaddition Efficiency Optimization

The azide functionality of Azido-PEG8-NHS ester enables participation in copper-catalyzed azide-alkyne cycloaddition reactions, representing a cornerstone of click chemistry bioconjugation [14] [15]. The CuAAC reaction proceeds through a multi-step mechanism involving copper acetylide formation, azide coordination, and cycloaddition to yield 1,4-disubstituted 1,2,3-triazoles with exceptional regioselectivity [14] [16].

Catalytic System Optimization

Optimal CuAAC conditions employ copper sulfate (0.05-2.0 millimolar) in combination with chelating ligands such as tris(3-hydroxypropyltriazolylmethyl)amine or bis(tert-butyl triazolyl methylamine) [17] [18]. The critical copper-to-ligand ratio of 1:5 ensures catalyst stability while maintaining high catalytic activity [17] [19]. Sodium ascorbate serves as the essential reducing agent at 100 millimolar concentration to maintain copper in the catalytically active Cu(I) oxidation state [17] [18].

Temperature optimization studies reveal that reaction rates increase substantially with elevated temperatures, with conversions improving from 50% at room temperature to 99% at 90°C [20]. However, for bioconjugation applications, room temperature conditions (20-25°C) are preferred to preserve biomolecule integrity, with reaction completion typically achieved within 1-8 hours [18] [21].

Mechanistic Considerations and Rate Enhancement

The CuAAC mechanism involves dinuclear copper complexes that provide synergistic activation of both azide and alkyne substrates [14] [22]. Computational studies indicate that the cycloaddition step proceeds through a concerted mechanism with activation barriers of approximately 20 kilocalories per mole, significantly lower than the uncatalyzed reaction (26 kilocalories per mole) [14] [15].

Rate constants for CuAAC reactions span a broad range from 10² to 10⁶ M⁻¹s⁻¹, depending on substrate structure and reaction conditions [14] [15] [23]. Propargyl compounds, including propargyl ethers and N-propargylamides, demonstrate optimal reactivity profiles combining high reaction rates with synthetic accessibility [24]. Propiolamides exhibit enhanced reactivity due to electronic activation but may suffer from increased Michael addition susceptibility [24].

Solvent Effects and Biocompatibility

Aqueous solvents demonstrate superior performance for CuAAC reactions compared to organic media, attributed to enhanced copper catalyst stability and improved azide solvation [15] [20]. Water-soluble ligand systems enable biocompatible reaction conditions while maintaining high catalytic efficiency [17] [18]. The reaction exhibits tolerance to physiological pH ranges (7.0-8.5), making it suitable for biomolecule labeling applications [18] [25].

Case Studies in Antibody-Drug Conjugate Fabrication

The application of Azido-PEG8-NHS ester in ADC fabrication represents a convergent synthetic approach that combines the reliability of NHS ester amine coupling with the modularity of click chemistry [26] [27]. This dual-functionality enables the construction of homogeneous ADCs with controlled drug-to-antibody ratios and site-specific payload placement [27] [28].

Established ADC Platforms and Comparative Analysis

Contemporary ADC platforms demonstrate the evolution from heterogeneous lysine and cysteine conjugation methods toward site-specific approaches [26] [29]. Trastuzumab-DM1 (Kadcyla®) employs SMCC-DM1 linker chemistry targeting surface lysines, resulting in heterogeneous products with an average drug-to-antibody ratio of 3.5 [26] [30]. In contrast, brentuximab vedotin (ADCETRIS®) utilizes maleimide-cysteine coupling with mc-vc-PABC-MMAE linkers, achieving a controlled DAR of 4.0 through interchain disulfide reduction [26] [30].

Site-specific click chemistry ADCs demonstrate superior homogeneity compared to traditional conjugation methods [27] [28]. These approaches typically achieve drug-to-antibody ratios between 2.0-4.0 with minimal batch-to-batch variability [27] [31]. The improved homogeneity translates to enhanced therapeutic indices and reduced manufacturing complexity [28] [31].

NHS-PEG-Azide Linker Integration

The NHS-PEG-azide architecture enables modular ADC assembly through a two-step process: initial antibody modification via NHS ester coupling followed by payload attachment through CuAAC reactions [3] [32]. This approach offers several advantages including payload flexibility, reduced aggregation through hydrophilic PEG spacers, and compatibility with diverse antibody formats [32] [33].

Kinetic studies of antibody modification with NHS-PEG-azide linkers reveal optimal conditions employing 7.71 millimolar linker concentrations to achieve drug-to-antibody ratios of approximately 4 [12]. However, site selectivity varies significantly with linker head group structure, with NHS chemistry targeting different lysine residues compared to aldehyde-based alternatives [12].

Clinical Translation and Manufacturing Considerations

Current clinical pipelines include multiple ADCs employing click chemistry approaches, with several candidates advancing to Phase I/II trials [28] [31]. The manufacturing advantages of click chemistry ADCs include improved batch consistency, simplified purification processes, and reduced regulatory complexity associated with homogeneous products [34] [35].

Process optimization studies indicate that ADC manufacturing requires careful control of copper concentrations to minimize metal contamination while ensuring complete click reactions [34]. Downstream purification strategies must address both unconjugated antibody removal and residual copper elimination to meet regulatory specifications [34] [35].

PROTAC Linker Design for Targeted Protein Degradation Systems

The application of Azido-PEG8-NHS ester in PROTAC synthesis exemplifies modern approaches to heterobifunctional molecule design for targeted protein degradation [36] . The compound's dual functionality enables modular assembly of PROTAC molecules through sequential NHS ester coupling and click chemistry payload attachment [38].

Linker Architecture and Design Principles

Contemporary PROTAC design relies heavily on polyethylene glycol-based linkers, which comprise 54% of reported degrader structures [36] [39]. The PEG8 spacer length (32.2 Å) provides optimal balance between conformational flexibility and productive ternary complex formation [40] [38]. This length falls within the preferred range of 8-40 atoms that enables effective E3 ligase recruitment while maintaining target protein binding affinity [36] [41].

The azide-NHS ester combination enables rapid PROTAC assembly through convergent synthetic strategies [42]. The NHS ester facilitates conjugation to E3 ligase recruiters or target protein ligands, while the azide group enables subsequent payload attachment through copper-catalyzed or strain-promoted click reactions [43]. This modular approach accelerates structure-activity relationship studies and enables library synthesis for degrader optimization [42] [39].

Mechanistic Considerations in PROTAC Function

The linker component significantly influences ternary complex formation and protein degradation efficiency through multiple mechanisms [36] [44]. Length optimization studies demonstrate that successful degraders require precise spatial positioning of the target protein and E3 ligase to enable productive ubiquitination [44] [45]. The PEG8 linker provides sufficient flexibility to accommodate diverse protein-protein interaction geometries while maintaining favorable binding cooperativity [36] [41].

Recent computational studies reveal that linker-mediated protein-protein interactions contribute to ternary complex stability and degradation selectivity [45] [46]. The hydrophilic nature of PEG linkers reduces aggregation tendencies and improves cellular permeability compared to purely alkyl-based alternatives [41] [39]. These properties are particularly important for oral bioavailability and in vivo efficacy [38] [39].

Structure-Activity Relationships and Optimization

Systematic linker optimization studies demonstrate that both length and composition critically influence degradation potency [36] [47]. PEG-based linkers generally outperform alkyl chains in aqueous environments due to improved solubility and reduced non-specific protein interactions [41] [39]. The incorporation of triazole linkages through click chemistry provides additional rigidity and hydrogen bonding capacity that can enhance ternary complex formation [36] [42].

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.

3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.

4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.

5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.